4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride
Overview
Description
4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride typically involves the chloromethylation of 2,6-dimethylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a temperature of around 100°C to facilitate the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl derivatives of the original compound.
Scientific Research Applications
4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is a precursor in the production of various drugs, including those with antimicrobial and anti-inflammatory properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Peptide Synthesis: The compound is used for the protection of carboxyl termini of peptides as 4-picolyl esters, aiding in separation and purification processes
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)pyridine hydrochloride
- 2,6-Dimethylpyridine
- 4-Methylpyridine
Uniqueness
4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is unique due to the presence of both chloromethyl and dimethyl groups on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis compared to similar compounds that may lack one or both of these groups.
Properties
IUPAC Name |
4-(chloromethyl)-2,6-dimethylpyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-8(5-9)4-7(2)10-6;/h3-4H,5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUGKCDNYQMSHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629510 | |
Record name | 4-(Chloromethyl)-2,6-dimethylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198973-09-0 | |
Record name | 4-(Chloromethyl)-2,6-dimethylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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